Product packaging for O-TMS Iso-pimecrolimus(Cat. No.:)

O-TMS Iso-pimecrolimus

Cat. No.: B13868430
M. Wt: 882.6 g/mol
InChI Key: DPLYQMKSGCZWNH-PWTVHRSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-TMS Iso-pimecrolimus is a specialized chemical derivative provided as a high-purity standard for research and development purposes. This compound is structurally related to Pimecrolimus, a well-characterized immunomodulator that works by binding to the macrophilin-12 (FKBP-12) protein and inhibiting the phosphatase activity of calcineurin . This inhibition blocks the dephosphorylation and nuclear translocation of the NF-AT (Nuclear Factor of Activated T-cells) transcription factor, thereby suppressing T-cell activation and the production of inflammatory cytokines . The primary application of this compound is in analytical chemistry, where it is used as a reference standard for method development (AMV), validation, and quality control (QC) during the analysis of Pimecrolimus or related compounds, supporting activities such as Abbreviated New Drug Application (ANDA) work and commercial production monitoring . This product is For Research Use Only and is strictly not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H76ClNO11Si B13868430 O-TMS Iso-pimecrolimus

Properties

Molecular Formula

C46H76ClNO11Si

Molecular Weight

882.6 g/mol

IUPAC Name

(1R,9S,12S,15R,16E,19S,21S,22R,23S,25R)-12-[(E,2S,3R)-5-[(1S,3S,4R)-4-chloro-3-methoxycyclohexyl]-4-methyl-3-trimethylsilyloxypent-4-en-2-yl]-15-ethyl-1-hydroxy-21,23-dimethoxy-17,19,25-trimethyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10,14-tetrone

InChI

InChI=1S/C46H76ClNO11Si/c1-13-33-21-27(2)20-28(3)22-39(55-8)42-40(56-9)24-30(5)46(53,58-42)43(50)44(51)48-19-15-14-16-35(48)45(52)57-37(26-36(33)49)31(6)41(59-60(10,11)12)29(4)23-32-17-18-34(47)38(25-32)54-7/h21,23,28,30-35,37-42,53H,13-20,22,24-26H2,1-12H3/b27-21+,29-23+/t28-,30+,31-,32+,33+,34+,35-,37-,38-,39-,40-,41-,42+,46+/m0/s1

InChI Key

DPLYQMKSGCZWNH-PWTVHRSTSA-N

Isomeric SMILES

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC1=O)[C@H](C)[C@H](/C(=C/[C@H]4CC[C@H]([C@H](C4)OC)Cl)/C)O[Si](C)(C)C)O)C)OC)OC)C)\C

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC1=O)C(C)C(C(=CC4CCC(C(C4)OC)Cl)C)O[Si](C)(C)C)O)C)OC)OC)C)C

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for O Tms Iso Pimecrolimus

Retrosynthetic Analysis and Identification of Key Precursors for the Iso-pimecrolimus Scaffold

A retrosynthetic analysis of O-TMS Iso-pimecrolimus reveals that the primary disconnection points are the trimethylsilyl (B98337) (TMS) ether and the chloro-substituted cyclohexyl side chain. This leads back to the core macrocycle, iso-pimecrolimus, and ultimately to its precursor, iso-ascomycin. The synthesis of pimecrolimus (B1677883) itself typically starts from ascomycin (B1665279), a natural product produced by fermentation of the bacterium Streptomyces hygroscopicus var. ascomyceticus. researchgate.netresearchgate.net Therefore, ascomycin is the logical starting material for a semi-synthetic route.

The key challenge lies in the formation of the "iso" scaffold, which represents a ring-contracted structure relative to the parent macrolide. scispace.com The transformation from ascomycin to iso-ascomycin involves a crucial rearrangement. This rearrangement is a key step that differentiates the synthesis of the "iso" series from that of pimecrolimus. The primary precursors for the synthesis can thus be identified as:

Ascomycin: The readily available starting material from fermentation. researchgate.net

Iso-ascomycin: The key intermediate with the rearranged macrocyclic core.

Iso-pimecrolimus: The direct precursor to the final product, which is obtained by chlorination of iso-ascomycin.

Total Synthesis Approaches for the Pimecrolimus Core Structure and its Isomers

The synthesis of iso-ascomycin from ascomycin typically involves the reduction of the C-22 carbonyl group to the corresponding alcohol, which then undergoes an O-26 to O-24 shift, leading to the ring-contracted iso-ascomycin structure. scispace.com This transformation is a pivotal step in accessing the isomeric scaffold.

Regioselective Trimethylsilylation (O-TMS) Methodologies and Reaction Optimization

The introduction of a trimethylsilyl (TMS) group onto a polyhydroxy macrolide like iso-pimecrolimus requires a highly regioselective approach. The molecule possesses multiple hydroxyl groups with varying reactivities. The O-TMS designation in the target compound's name, (1R,9S,12S,15R,16E,19S,21S,22R,23S,25R)-12-[(E,2S,3R)-5-[(1S,3S,4R)-4-chloro-3-methoxycyclohexyl]-4-methyl-3-trimethylsilyloxypent-4-en-2-yl]-15-ethyl-1-hydroxy-21,23-dimethoxy-17,19,25-trimethyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10,14-tetrone, indicates that the silylation occurs at the C-3 hydroxyl of the pentenyl side chain.

Common silylating agents include trimethylsilyl chloride (TMSCl), N,O-bis(trimethylsilyl)acetamide (BSA), and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The choice of reagent, solvent, temperature, and base is critical for achieving the desired regioselectivity. For instance, in the synthesis of pimecrolimus from ascomycin, selective protection of the C-24 and C-32 hydroxyl groups is a key step, often employing tert-butyldimethylsilyl (TBDMS) ethers. google.comnewdrugapprovals.org Similar strategies can be adapted for the regioselective trimethylsilylation of iso-pimecrolimus. The inherent steric and electronic differences between the hydroxyl groups on the macrolide backbone and the side chain can be exploited to direct the silylation to the desired position.

Optimization of the reaction conditions is crucial to maximize the yield of the desired this compound and minimize the formation of polysilylated or isomeric byproducts. This can involve screening different silylating agents, bases, solvents, and reaction temperatures.

ParameterOptionsConsiderations
Silylating Agent TMSCl, TMSOTf, BSA, BSTFAReactivity, byproducts
Base Pyridine, Imidazole, TriethylamineCatalytic vs. Stoichiometric, Basicity
Solvent Dichloromethane, THF, DMFPolarity, Solubility of reactants
Temperature -78 °C to room temperatureControl of side reactions, reaction rate

Stereochemical Control and Diastereoselective Synthesis of this compound

Maintaining and controlling the complex stereochemistry throughout the synthesis is paramount. The starting material, ascomycin, is a single enantiomer, and the subsequent synthetic transformations must proceed with high stereoselectivity to yield the desired diastereomer of this compound.

The chlorination of the C-32 hydroxyl group to produce pimecrolimus proceeds with an inversion of configuration. google.com It is presumed that a similar stereochemical outcome would be desired when converting iso-ascomycin to iso-pimecrolimus. The use of specific reagents, such as those that favor an SN2-type reaction, is essential for this stereoinversion.

The reduction of the C-22 carbonyl in the formation of the iso-scaffold can lead to two diastereomeric alcohols (22R and 22S). The subsequent rearrangement and further reactions can be influenced by the stereochemistry at this center. scispace.com Therefore, diastereoselective reduction methods are important for controlling the stereochemical outcome of the final product.

High-Purity Chemical Preparation and Advanced Purification Techniques for Research Applications

The preparation of highly pure this compound for research applications necessitates advanced purification techniques. Due to the presence of multiple isomers and closely related impurities that can form during the synthesis, standard purification methods may not be sufficient.

Chromatographic techniques are indispensable for the purification of macrolides. High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative-scale separations. For challenging separations of isomers, specialized chromatography techniques can be employed. For instance, silver-impregnated silica (B1680970) gel chromatography has been shown to be effective in separating macrolide analogues and isomers. wipo.intgoogle.com The interaction of the silver ions with the double bonds in the macrolide structure can provide an additional separation mechanism.

Crystallization is another crucial technique for obtaining high-purity materials. google.com Developing a suitable crystallization process can be challenging for complex, amorphous compounds but can provide a highly effective final purification step. The choice of solvents and the control of crystallization conditions are critical for obtaining a pure crystalline product.

Advanced Structural Elucidation and Conformational Analysis of O Tms Iso Pimecrolimus

Comprehensive Nuclear Magnetic Resonance Spectroscopy for Positional and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a molecule as complex as O-TMS Iso-pimecrolimus, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for defining stereochemistry.

Detailed analysis of the ¹H NMR spectrum allows for the identification of specific proton environments. The presence of the O-trimethylsilyl group is unequivocally confirmed by a sharp, high-intensity singlet at approximately 0.1 ppm, integrating to nine protons. The numerous overlapping multiplets in the aliphatic and olefinic regions (1.0–5.5 ppm) correspond to the protons of the macrocyclic ring and its substituents. Two-dimensional techniques are crucial for deconvoluting these signals.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to trace the connectivity of adjacent protons through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon backbone.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together different structural fragments, such as the linkage between the cyclohexyl moiety and the macrolide core.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and the preferred conformation of the macrocyclic ring in solution.

The chemical shifts observed in the NMR spectra of this compound would be compared to those of the parent compound, pimecrolimus (B1677883), to pinpoint the exact location of the silylation and the isomeric differences in the structure. rsc.org

Table 1: Illustrative ¹H NMR Data for Key Protons in this compound This table presents hypothetical data representative of expected chemical shifts.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityKey Correlations (2D NMR)
(CH₃)₃-Si-~0.1s (9H)HMBC to silylated carbon
Olefinic Protons5.0 - 6.5mCOSY to allylic protons
CH-O-Si~4.1mCOSY to adjacent protons; HSQC to C-O-Si
CH-O-C3.5 - 4.5mCOSY to neighboring protons
CH₃-O~3.3s (3H)HMBC to methoxy-bearing carbon
CH-Cl~3.8mCOSY to adjacent protons on cyclohexyl ring
Aliphatic CH, CH₂, CH₃0.8 - 2.5mExtensive COSY and HMBC correlations

X-ray Crystallography of this compound and Its Co-Crystallized Complexes

Single-crystal X-ray crystallography provides the most definitive evidence of molecular structure, offering precise atomic coordinates in the solid state. This technique would unambiguously determine the absolute configuration of all stereocenters, the geometry of the double bonds, and the conformation of the macrocycle in the crystal lattice.

The process involves growing a high-quality single crystal of this compound, which can be challenging for large, flexible molecules. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule.

While no crystal structure for this compound is publicly available, the crystal structure of the parent compound, pimecrolimus (Form B), has been determined. imsa.edu It crystallizes in a monoclinic space group, with a structure dominated by van der Waals interactions. imsa.edu An analysis of this compound would be expected to reveal differences in crystal packing and molecular conformation due to the steric bulk of the TMS group and the isomeric nature of the macrocycle. Co-crystallization with a binding partner, such as the FKBP12 protein, could provide invaluable insight into the bioactive conformation of the molecule.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS), typically coupled with electrospray ionization (ESI), is used to determine the exact mass of the parent ion, which allows for the calculation of its elemental formula with high accuracy. For this compound (C₄₆H₇₆ClNO₁₁Si), the expected monoisotopic mass would be confirmed to within a few parts per million (ppm), validating its chemical composition. medsafe.govt.nzcymitquimica.com

Tandem mass spectrometry (MS/MS) is then employed to study the fragmentation pathways. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This "fingerprint" is invaluable for structural confirmation. Key expected fragmentation events for this compound include:

Loss of Trimethylsilanol (B90980) (TMSOH): A common and diagnostic fragmentation for TMS-ethers, resulting in a significant [M-90]+ ion.

Loss of the TMS group: Cleavage of the Si-(CH₃)₃ group.

Dehydration and Demethoxylation: Loss of water (H₂O) and methanol (B129727) (CH₃OH) from the macrocyclic ring.

Table 2: Predicted Major Fragment Ions for this compound in ESI-MS/MS This table presents hypothetical data based on known fragmentation patterns of similar compounds.

m/z (Mass/Charge)Proposed Fragment IdentityFragmentation Pathway
882.49[M+H]⁺Protonated Parent Molecule
864.48[M+H-H₂O]⁺Loss of Water
792.43[M+H-TMSOH]⁺Neutral loss of Trimethylsilanol
774.42[M+H-H₂O-TMSOH]⁺Sequential loss of Water and Trimethylsilanol
760.40[M+H-CH₃OH-TMSOH]⁺Sequential loss of Methanol and Trimethylsilanol

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each technique relies on the interaction of light with molecular vibrations, but they are governed by different selection rules, often providing complementary information.

For this compound, FTIR and Raman spectra would provide a unique fingerprint. Key absorption bands would confirm the presence of various functional groups. For instance, published IR data for amorphous pimecrolimus shows characteristic peaks for its various carbonyl and hydroxyl groups. google.com The spectrum of the TMS derivative would exhibit additional bands specific to the silyl (B83357) ether moiety.

Table 3: Expected Characteristic Vibrational Frequencies for this compound This table presents illustrative data based on standard functional group frequencies and published data for pimecrolimus.

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
~3450O-H stretchAlcohol/Hydroxyl
~2930C-H stretchAlkyl (CH, CH₂, CH₃)
~1740C=O stretchEster
~1700-1720C=O stretchKetone
~1650C=O stretchAmide
~1250 and ~840Si-CH₃ deformationTrimethylsilyl (B98337) group
~1100C-O stretchEther, Ester, Alcohol

Circular Dichroism Spectroscopy for Chiral Conformation Analysis

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by chromophores (light-absorbing groups) that are either intrinsically chiral or located in a chiral environment. The resulting CD spectrum is highly sensitive to the three-dimensional structure and conformation of the molecule in solution.

For this compound, the macrolide ring contains multiple chromophores (e.g., C=O, C=C) held in a complex, chiral arrangement. The CD spectrum would serve as a distinct spectroscopic fingerprint for this specific isomer and its conformation. Any changes in the solvent or upon binding to a biological target would likely induce conformational changes, which would be detectable as alterations in the CD spectrum. aip.org This makes CD an excellent tool for comparative studies against pimecrolimus or other isomers and for investigating conformational dynamics upon interaction with proteins like FKBP12. unina.it

Computational Approaches to Conformational Dynamics and Energy Landscapes

Computational chemistry provides powerful tools to complement experimental data. For a large and flexible molecule like this compound, methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to explore its conformational landscape. tum.de

DFT Calculations can be used to optimize the geometry of the molecule and predict its lowest energy conformations. This can help refine structures obtained from NMR or X-ray data and can provide a theoretical basis for interpreting spectroscopic results. srce.hr

Molecular Dynamics Simulations model the movement of the atoms over time, providing a detailed picture of the molecule's flexibility and dynamics in solution. This is particularly useful for understanding how the macrocycle might change its shape to bind to its biological target. pnas.org

By combining experimental data from NMR, X-ray, and CD with computational modeling, a comprehensive and dynamic picture of the structure and behavior of this compound can be achieved, which is crucial for understanding its chemical properties and potential biological activity.

Mechanistic Investigations of O Tms Iso Pimecrolimus at the Molecular and Cellular Level

Identification and Characterization of Primary Molecular Target(s) of O-TMS Iso-pimecrolimus

The primary molecular target of the parent compound, pimecrolimus (B1677883), is the cytosolic receptor protein macrophilin-12, also known as FK506-binding protein 12 (FKBP12). drugbank.comfda.govdermnetnz.orgnih.govdrugbank.comumich.edumedsafe.govt.nzselleckchem.com Pimecrolimus, an ascomycin (B1665279) macrolactam derivative, binds with high affinity to this immunophilin. dermnetnz.orgmedsafe.govt.nz Given that this compound is a close structural analog, it is hypothesized that it retains FKBP12 as its primary molecular target. The formation of a drug-immunophilin complex is the critical first step in its mechanism of action. This initial binding event is a prerequisite for the subsequent inhibition of downstream signaling pathways. While pimecrolimus is known to not significantly affect the function of dendritic cells, in contrast to tacrolimus (B1663567), its primary action is concentrated on T-cells and mast cells. umich.edunih.gov

Quantitative Analysis of Binding Affinity and Kinetics with Immunophilins (e.g., FKBP12)

Quantitative data on the binding affinity of this compound with FKBP12 are not available in the current scientific literature. However, the binding characteristics of pimecrolimus have been established. Pimecrolimus binds to FKBP12 with high affinity. dermnetnz.orgmedsafe.govt.nz This interaction is crucial for its biological activity. The subsequent complex of pimecrolimus-FKBP12 is what proceeds to inhibit the phosphatase calcineurin.

For pimecrolimus, the inhibitory concentrations (IC50) for the proliferation of a T-cell clone (CFTS 4:3.1) range from 0.78 to 2.6 nM. medchemexpress.com In mixed lymphocyte reactions (MLR), which measure T-cell proliferation, pimecrolimus shows an IC50 of 1.3 nM for both murine and human cells. medchemexpress.com Furthermore, it inhibits the release of various cytokines from T-cells at nanomolar concentrations. drugbank.comfda.govmedchemexpress.com

The stereochemistry ("iso" form) and the presence of the bulky O-trimethylsilyl (O-TMS) group on this compound would be expected to alter its binding affinity and kinetics with FKBP12 compared to pimecrolimus. The precise impact, whether it enhances or diminishes binding, remains to be experimentally determined.

Table 1: Inhibitory Activity of Pimecrolimus on T-Cell Function

AssayCell Type/TargetParameterValue (nM)Reference
Calcineurin InhibitionCalcineurinKi117 medchemexpress.com
T-Cell ProliferationT-Cell Clone (CFTS 4:3.1)IC500.78 - 2.6 medchemexpress.com
Mixed Lymphocyte Reaction (MLR)Murine T-CellsIC501.3 medchemexpress.com
Human T-CellsIC501.3 medchemexpress.com
Cytokine Release InhibitionT-Cell Clone (CFTS 4:3.1)IC50 (IL-2)0.28 medchemexpress.com
IC50 (IL-4)0.3 medchemexpress.com
IC50 (IL-10)0.2 medchemexpress.com
IC50 (IFN-γ)0.42 medchemexpress.com

Modulation of Protein-Protein Interactions by this compound

The central mechanism of action for pimecrolimus involves the modulation of a critical protein-protein interaction. After binding to FKBP12, the resulting [pimecrolimus-FKBP12] complex acquires the ability to interact with and inhibit the calcium-dependent serine/threonine phosphatase, calcineurin. dermnetnz.orgmedsafe.govt.nzselleckchem.com This is an example of a "gain-of-function" protein-protein interaction induced by a small molecule. The drug essentially acts as a molecular glue, bringing together the immunophilin and the phosphatase to form a ternary complex.

It is through this induced interaction that calcineurin is inhibited. For this compound, the same mechanism is anticipated. The [this compound]-FKBP12 complex would serve as the active species that targets and inhibits calcineurin, thereby preventing it from interacting with its substrates.

Downstream Signaling Pathway Perturbations (e.g., Calcineurin-NFAT Pathway) in Model Systems

The inhibition of calcineurin by the drug-immunophilin complex leads to significant perturbations in downstream signaling, most notably the calcineurin-Nuclear Factor of Activated T-cells (NFAT) pathway. nih.govlktlabs.com In activated T-cells, an increase in intracellular calcium levels activates calcineurin. nih.gov Calcineurin then dephosphorylates the cytoplasmic component of NFAT. nih.govselleckchem.com This dephosphorylation unmasks a nuclear localization signal, allowing NFAT to translocate from the cytoplasm into the nucleus. Once in the nucleus, NFAT acts as a transcription factor, binding to the promoter regions of genes encoding various early inflammatory cytokines, such as Interleukin-2 (B1167480) (IL-2), IL-4, IL-10, and interferon-gamma (IFN-γ). drugbank.comfda.govmedchemexpress.com

By inhibiting calcineurin, the [pimecrolimus-FKBP12] complex prevents the dephosphorylation of NFAT. nih.govselleckchem.com Consequently, NFAT remains phosphorylated and is retained in the cytoplasm, unable to initiate the transcription of inflammatory cytokine genes. nih.gov This blockade of T-cell activation and cytokine production is the cornerstone of the compound's immunomodulatory effect. drugbank.comfda.govlktlabs.com It is presumed that this compound functions via the same pathway.

Cellular Uptake, Intracellular Distribution, and Retention Kinetics in Research Cell Lines

Specific studies detailing the cellular uptake, distribution, and retention of this compound in research cell lines are not publicly available. For the parent compound, pimecrolimus, pharmacokinetic studies following topical application show very low systemic absorption, indicating that its permeation through the skin is limited. umich.edumedsafe.govt.nznih.gov The lipophilicity of pimecrolimus is a key factor governing its skin penetration. umich.edumedsafe.govt.nz

Investigation of Enzyme Inhibition/Activation Profiles in Cell-Free and Cell-Based Assays

The primary enzyme inhibited by pimecrolimus is calcineurin, a Ca2+/calmodulin-dependent serine/threonine protein phosphatase. lktlabs.comadipogen.comnih.gov The inhibition is not direct but is mediated by the complex formed with FKBP12. In cell-free assays, the pimecrolimus-FKBP12 complex potently inhibits calcineurin's phosphatase activity. Pimecrolimus itself has a reported inhibitory constant (Ki) for calcineurin of 117 nM. medchemexpress.com

In cell-based assays, the functional consequence of this inhibition is a reduction in the production of inflammatory cytokines. Pimecrolimus has been shown to inhibit the release of IL-2, IL-4, IL-10, and IFN-γ with IC50 values in the sub-nanomolar range. medchemexpress.com It also prevents the release of inflammatory mediators from mast cells. nih.govlktlabs.com Studies comparing calcineurin inhibitors in skin cell cultures found that tacrolimus showed stronger inhibition than pimecrolimus in both fibroblast and keratinocyte cultures. nih.gov

No enzyme inhibition data exists for this compound. The inhibitory profile would depend on both its ability to form a complex with FKBP12 and the subsequent ability of that complex to inhibit calcineurin.

Table 2: Comparative Calcineurin Inhibition in Skin Cell Cultures

CompoundCell Type% InhibitionIC50 (nM)Reference
TacrolimusFibroblast Culture 157% (Fibroblasts)0.5 nih.gov
Fibroblast Culture 21.3
PimecrolimusFibroblasts & Keratinocytes55% (Keratinocytes)Not Reported

Note: The study cited provided specific IC50 values for Tacrolimus but not for Pimecrolimus, though it indicated stronger inhibition by Tacrolimus.

Elucidation of O-TMS Group's Role in Target Recognition and Binding Orientation

The O-trimethylsilyl (O-TMS) group is a functional group consisting of a silicon atom bonded to three methyl groups. wikipedia.org In medicinal chemistry and organic synthesis, TMS groups are often employed as protecting groups for hydroxyl functions due to their relative stability under certain conditions and their clean removal under others. wikipedia.org Hydroxy Desketo O-TMS Isopimecrolimus is described as an intermediate in the synthesis of Iso-Pimecrolimus, suggesting the TMS group is likely used as a protecting group that would be removed in a final step.

If this compound were to be evaluated as a pharmacologically active compound itself, the O-TMS group would play several critical roles:

Steric Hindrance: The TMS group is significantly larger than the hydroxyl group it replaces. This steric bulk could influence the binding orientation of the molecule within the hydrophobic pocket of FKBP12. It might create unfavorable steric clashes or, conversely, promote a more favorable binding pose.

Chemical Stability: The Si-O bond is susceptible to hydrolysis, especially under acidic or basic conditions. wikipedia.org This means this compound could act as a pro-drug, being converted to Iso-pimecrolimus (the free hydroxyl form) either chemically or enzymatically in vivo.

The "iso" designation indicates a different stereochemical arrangement compared to pimecrolimus. Since binding to FKBP12 is highly stereospecific, this isomeric difference is fundamental and would directly impact the geometry of the drug-receptor complex, altering its affinity and subsequent biological activity. The combination of both the isomeric form and the bulky, lipophilic TMS group makes it difficult to predict the binding orientation and activity without direct experimental or computational modeling data.

Preclinical Pharmacological Characterization of O Tms Iso Pimecrolimus in Ex Vivo and in Vitro Systems

Assessment of Immunomodulatory Effects on Isolated Primary Lymphocytes

O-TMS Iso-pimecrolimus is hypothesized to exert its immunomodulatory effects primarily through the inhibition of T-lymphocyte activation and proliferation. In ex vivo studies using isolated primary human lymphocytes, the parent compound, pimecrolimus (B1677883), has demonstrated potent inhibitory effects on T-cell receptor (TCR)-mediated activation. By binding to the immunophilin FKBP-12, pimecrolimus forms a complex that inhibits the calcium-dependent phosphatase, calcineurin. drugbank.comdermnetnz.org This action prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor, thereby blocking its translocation to the nucleus and subsequent transcription of early cytokine genes essential for T-cell activation. nih.gov

Studies on pimecrolimus have shown a significant reduction in the proliferation of T-cells following stimulation with mitogens such as phytohemagglutinin (PHA) or through TCR engagement with anti-CD3/CD28 antibodies. researchgate.netresearchgate.net This anti-proliferative effect is a direct consequence of the blockade of interleukin-2 (B1167480) (IL-2) production, a critical cytokine for T-cell proliferation and clonal expansion.

Evaluation of Cellular Proliferation and Activation Markers in Stimulated Cell Cultures

The inhibitory effect of this compound on cellular proliferation would be further elucidated by evaluating the expression of key activation markers on the surface of stimulated lymphocytes. In studies with pimecrolimus, treatment of stimulated T-cell cultures resulted in a dose-dependent decrease in the expression of early activation markers such as CD69 and the high-affinity IL-2 receptor alpha chain, CD25. nih.gov

The reduction in CD25 expression is a direct downstream effect of the inhibition of NFAT-mediated transcription, as IL-2 signaling is crucial for the upregulation of its own receptor. The diminished expression of these activation markers provides a quantitative measure of the compound's ability to suppress the initial stages of an immune response.

Table 1: Representative Data on the Effect of Pimecrolimus on T-Cell Proliferation and Activation Marker Expression

ParameterControl (Stimulated)Pimecrolimus (1 nM)Pimecrolimus (10 nM)Pimecrolimus (100 nM)
T-Cell Proliferation (% of Control) 100%75%40%15%
CD25 Expression (% Positive Cells) 85%60%30%10%
CD69 Expression (% Positive Cells) 90%70%45%20%

Note: This table presents hypothetical data based on published findings for pimecrolimus to illustrate the expected dose-dependent inhibitory effects.

Cytokine and Chemokine Production Profiling in Immune Cell Lines and Co-cultures

A critical aspect of the pharmacological characterization of this compound involves its impact on the production of a wide array of cytokines and chemokines. Pimecrolimus has been shown to potently inhibit the synthesis of both Th1- and Th2-type cytokines in human T-cells. drugbank.com Specifically, it blocks the production of IL-2 and interferon-gamma (IFN-γ), which are hallmark cytokines of the Th1 response, as well as IL-4 and IL-10, which are characteristic of the Th2 response. drugbank.com

Furthermore, pimecrolimus has been demonstrated to prevent the release of inflammatory cytokines and mediators from mast cells in vitro following stimulation by antigen/IgE. drugbank.com In co-culture systems of T-cells and other immune cells like monocytes or dendritic cells, pimecrolimus would be expected to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins, thereby dampening the inflammatory cascade.

Table 2: Representative Cytokine Inhibition Profile of Pimecrolimus in Stimulated Human T-Cells

CytokineIC50 (nM)
IL-2 0.5 - 2
IFN-γ 1 - 5
IL-4 0.8 - 3
TNF-α 2 - 10

Note: This table presents a range of IC50 values for pimecrolimus based on various in vitro studies to illustrate its potent cytokine inhibitory activity.

Gene Expression Profiling and Proteomic Analysis in Response to this compound Exposure

Gene expression profiling studies on lesional skin from atopic dermatitis patients treated with pimecrolimus have revealed significant changes in the expression of genes associated with inflammation and skin barrier function. nih.govnih.gov Pimecrolimus treatment has been shown to normalize the expression of genes like filaggrin and loricrin, which are crucial for epidermal barrier integrity. nih.gov While it has a less pronounced effect on the mRNA levels of genes encoding for immune cell markers and inflammatory cytokines compared to corticosteroids, it still demonstrates a significant modulatory effect. nih.gov

A comprehensive proteomic analysis of immune cells treated with this compound would be expected to reveal dose-dependent changes in the expression of proteins involved in T-cell activation signaling pathways, cytokine production, and cellular proliferation. Such an analysis would likely show a downregulation of proteins downstream of calcineurin and NFAT, providing a more detailed molecular snapshot of the compound's mechanism of action. While specific proteomic data for pimecrolimus on immune cells is not extensively published, this remains a key area for future investigation.

Comparative Studies of this compound with Parent Compounds in Cellular Assays

Comparative in vitro and ex vivo studies of this compound with its parent compound, pimecrolimus, and another calcineurin inhibitor, tacrolimus (B1663567), would be essential to delineate its specific pharmacological profile. Studies comparing pimecrolimus and tacrolimus have shown that while both are potent calcineurin inhibitors, they can differ in their effects on certain aspects of the immune response. For instance, in some cellular assays, tacrolimus has been found to be a more potent inhibitor of lymphocyte activation than pimecrolimus. nih.govjwatch.org

Specifically, tacrolimus has been shown to more profoundly block the upregulation of T-cell activation markers and the increase of antigen-presenting cells in lymph nodes during the sensitization phase of contact hypersensitivity in animal models. nih.gov A comparative analysis would therefore be crucial to position this compound in terms of its relative potency and selectivity.

Table 3: Representative Comparative Efficacy of Pimecrolimus and Tacrolimus in Cellular Assays

ParameterPimecrolimusTacrolimus
Inhibition of T-Cell Proliferation PotentMore Potent
Inhibition of Cytokine Release PotentMore Potent
Effect on Dendritic Cell Function MinimalMinimal

Note: This table provides a qualitative comparison based on published literature to highlight the expected similarities and differences between calcineurin inhibitors.

High-Throughput Screening for Specificity and Off-Target Engagement in Receptor Libraries

To assess the specificity of this compound and identify potential off-target effects, high-throughput screening against a broad panel of receptors, enzymes, and ion channels would be conducted. As a calcineurin inhibitor, its primary target is well-defined. drugbank.com However, screening against diverse molecular targets is crucial to ensure a favorable safety profile.

This screening would involve testing the compound at various concentrations against a library of known biological targets. The results would identify any unintended interactions, which could lead to off-target effects. For a compound like pimecrolimus, which has a well-established safety profile, it is expected that high-throughput screening would confirm its high specificity for the FKBP-12/calcineurin pathway with minimal off-target engagement at therapeutically relevant concentrations.

Structure Activity Relationship Sar Studies of O Tms Iso Pimecrolimus and Analogues

Impact of the Trimethylsilyl (B98337) Group on Target Binding Affinity and Functional Activity

The introduction of a trimethylsilyl (TMS) group at an oxygen position in the iso-pimecrolimus structure is anticipated to significantly modulate its physicochemical properties and, consequently, its biological activity. The TMS group is known to increase lipophilicity, which can influence the compound's ability to permeate cell membranes and access its intracellular target, the immunophilin macrophilin-12 (also known as FKBP-12). nih.gov

An increase in lipophilicity may enhance the compound's affinity for the hydrophobic binding pocket of FKBP-12. However, the bulky nature of the TMS group could also introduce steric hindrance, potentially disrupting the optimal binding conformation. The precise impact on binding affinity and subsequent calcineurin inhibition would depend on the exact position of the silylation on the iso-pimecrolimus scaffold. If the modification is in a region not critical for direct interaction with the receptor, the increased lipophilicity might be advantageous. Conversely, if the TMS group is positioned near a key pharmacophoric element, it could lead to a decrease in binding affinity and functional activity.

To illustrate the potential effects of such modifications, a hypothetical data table is presented below, showcasing how binding affinity (Ki) and functional activity (IC50 for calcineurin inhibition) might vary with different O-substituents.

CompoundO-SubstituentPredicted Binding Affinity (Ki, nM)Predicted Functional Activity (IC50, nM)Rationale
Pimecrolimus (B1677883)-H5.010.0Baseline activity of the parent compound.
O-TMS Iso-pimecrolimus-Si(CH3)38.218.5Increased lipophilicity may enhance membrane transit, but steric bulk could slightly reduce binding efficiency.
O-Acetyl Iso-pimecrolimus-C(O)CH36.514.0Moderate increase in lipophilicity with less steric hindrance compared to TMS, potentially leading to a smaller decrease in activity.
O-Methyl Iso-pimecrolimus-CH35.812.3Minimal change in steric bulk and a slight increase in lipophilicity, likely resulting in activity close to the parent compound.

Elucidation of Key Pharmacophoric Elements within the Iso-pimecrolimus Scaffold for Immunophilin Interaction

The immunosuppressive activity of pimecrolimus and its analogues is contingent upon their ability to form a complex with FKBP-12, which then allosterically inhibits calcineurin. nih.gov The key pharmacophoric elements of the ascomycin (B1665279) macrolactam scaffold responsible for this interaction are well-characterized. These include:

The FKBP-binding domain: This region, which includes the pipecolate moiety and adjacent carbonyl groups, is crucial for the initial binding to FKBP-12. Hydrogen bonds and hydrophobic interactions in this region anchor the molecule within the immunophilin's binding site.

The calcineurin-binding domain: Upon formation of the pimecrolimus-FKBP-12 complex, a composite surface is created that binds to and inhibits calcineurin. Key functional groups in this region of the macrolide are essential for this ternary complex formation.

For this compound, the fundamental pharmacophoric elements of the pimecrolimus scaffold are expected to be conserved. The "iso" designation implies a stereochemical difference from the parent pimecrolimus, which could alter the three-dimensional arrangement of these key elements and thus affect its biological activity.

Synthesis and Biological Evaluation of Systematic Analogues with Varying O-Substituents

The systematic synthesis and biological evaluation of analogues with different O-substituents are a cornerstone of SAR studies. By varying the size, lipophilicity, and electronic properties of the substituent at a specific oxygen atom, researchers can probe the requirements of the receptor binding pocket.

The synthesis of such analogues would likely start from a suitable precursor of iso-pimecrolimus, where the target hydroxyl group is selectively deprotected, followed by reaction with an appropriate electrophile. For instance, O-acylated analogues could be prepared using acid chlorides or anhydrides, while O-alkylated derivatives could be synthesized using alkyl halides under basic conditions.

The biological evaluation of these synthesized analogues would involve in vitro assays to determine their binding affinity for FKBP-12 (e.g., using fluorescence polarization or surface plasmon resonance) and their ability to inhibit calcineurin phosphatase activity. A representative, hypothetical dataset from such an evaluation is shown below.

AnalogueO-SubstituentMolecular WeightLogP (Predicted)FKBP-12 Binding (Ki, nM)Calcineurin Inhibition (IC50, nM)
1-H (Iso-pimecrolimus)810.44.26.112.5
2-Si(CH3)3 (O-TMS)882.65.89.821.3
3-C(O)CH3 (O-Acetyl)852.54.57.415.8
4-CH2CH3 (O-Ethyl)838.54.96.914.1

Stereochemical Requirements for this compound Activity

The precise stereochemical requirements for the interaction of ascomycin macrolactams with FKBP-12 are stringent. Even minor changes in the configuration of key stereocenters can lead to a significant loss of activity. Therefore, the specific isomeric form of "iso-pimecrolimus" would be a critical determinant of its ability to bind to FKBP-12 and inhibit calcineurin. The introduction of the O-TMS group would be a secondary modification, with the underlying stereochemistry of the macrolide core being the primary factor for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For a series of this compound analogues, a QSAR model could be developed to predict their inhibitory potency against calcineurin.

The development of a QSAR model would involve:

Data Collection: Gathering a dataset of synthesized analogues with their experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each analogue, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) parameters.

Model Building: Using statistical methods like multiple linear regression or partial least squares to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A hypothetical QSAR equation for a series of pimecrolimus analogues might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 0.8 * H-bond_acceptors + constant

This equation would suggest that higher lipophilicity and more hydrogen bond acceptors are beneficial for activity, while increased molecular weight is detrimental. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Design and Synthesis of Chemically Modified Derivatives for SAR Exploration

The design and synthesis of chemically modified derivatives are essential for a thorough exploration of the SAR of this compound. Based on the initial SAR findings and any developed QSAR models, new derivatives can be designed to probe specific interactions with the target protein.

For example, if the initial SAR suggests that the size of the O-substituent is critical, a series of derivatives with varying alkyl or silyl (B83357) groups could be synthesized to map the steric limits of the binding pocket. If electronic effects appear to be important, derivatives with electron-donating or electron-withdrawing groups could be prepared.

The synthesis of these derivatives would employ modern organic synthesis techniques, often involving multi-step reaction sequences with careful control of stereochemistry. The subsequent biological evaluation of these compounds would provide further data to refine the SAR and QSAR models, leading to a more comprehensive understanding of the structural requirements for the activity of this compound and its analogues.

Computational Chemistry and Molecular Modeling of O Tms Iso Pimecrolimus

Molecular Docking Simulations of O-TMS Iso-pimecrolimus with Target Immunophilins and Other Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations would primarily focus on its interaction with FKBP12. Such studies can elucidate the binding mode and predict the binding affinity.

Given the structural similarity to pimecrolimus (B1677883), it is hypothesized that this compound would also bind within the hydrophobic pocket of FKBP12. The binding of pimecrolimus to FKBP12 is well-documented, providing a solid foundation for comparative docking studies. plos.orgresearchgate.net Key amino acid residues in the FKBP12 binding site that interact with pimecrolimus and its analogs include Tyr113. plos.org

A typical molecular docking study would involve preparing the 3D structure of this compound and the target protein, followed by running docking algorithms to generate various binding poses. These poses are then scored based on energy functions to identify the most favorable interaction.

Table 1: Representative Molecular Docking Results of Pimecrolimus Analogues with FKBP12

LigandDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Pimecrolimus-9.5Tyr26, Phe36, Asp37, Arg42, Phe46, Val55, Trp59, Tyr82
This compound-10.2 (Estimated)Tyr26, Phe36, Asp37, Arg42, Phe46, Val55, Trp59, Tyr82, potential new interactions via TMS group

Note: The data in this table is illustrative and based on typical values for similar compounds, as specific experimental or computational results for this compound are not publicly available.

Beyond FKBP12, docking studies could also explore the interaction of this compound with other proteins, such as FKBP51, another member of the FKBP family, to assess its selectivity. plos.org

Molecular Dynamics Simulations to Investigate Ligand-Protein Binding Stability and Conformational Ensembles

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For the this compound-FKBP12 complex, MD simulations can be used to assess the stability of the docked pose and to explore the conformational changes in both the ligand and the protein upon binding. nih.govnih.gov

An MD simulation would typically start with the best-docked complex from the molecular docking study. The system would be solvated in a water box with appropriate ions, and the simulation would be run for a duration sufficient to observe the system's dynamics, often in the nanosecond to microsecond range. Analysis of the MD trajectory can reveal important information about the stability of the complex, key hydrogen bonds, and hydrophobic interactions over time. nih.gov

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound-FKBP12 Complex

ParameterDescriptionIllustrative Value
RMSD (Protein Backbone)Root Mean Square Deviation of the protein backbone atoms from the initial structure, indicating structural stability.1.5 Å
RMSD (Ligand)Root Mean Square Deviation of the ligand atoms relative to the protein binding pocket, indicating binding stability.0.8 Å
Hydrogen BondsAverage number of hydrogen bonds between the ligand and protein over the simulation time.2-4

Note: The values presented are representative of a stable protein-ligand complex and are for illustrative purposes.

Free Energy Calculations for Ligand-Target Association and Dissociation

Calculating the binding free energy provides a quantitative measure of the affinity between a ligand and its target protein. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy from MD simulation trajectories. nih.gov

These methods calculate the free energy of the complex, the protein, and the ligand in solution to derive the binding free energy. This value can be correlated with experimentally determined binding affinities, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A more negative binding free energy indicates a stronger and more favorable interaction. nih.gov

In Silico Prediction of Conformational Preferences and Tautomeric Forms

Large and flexible molecules like this compound can exist in multiple conformations. youtube.com Computational methods can be used to explore the conformational landscape of the molecule and identify low-energy, stable conformations. This is crucial as the bioactive conformation might not be the lowest energy conformation in solution.

Furthermore, the presence of amide and ketone groups in the macrolactam ring of pimecrolimus and its derivatives suggests the possibility of tautomerism. synzeal.comsimsonpharma.com Tautomers are isomers that differ in the position of a proton and a double bond. Computational chemistry can predict the relative stabilities of different tautomeric forms in various environments (gas phase, solvent), which is important as different tautomers can exhibit different biological activities and binding properties. researchgate.netchemrxiv.org

Table 3: Predicted Relative Energies of Hypothetical Tautomers of this compound

TautomerRelative Energy (kcal/mol) in Water
Keto (amide) form0.0 (Reference)
Enol (imidate) form 1+5.2
Enol (imidate) form 2+7.8

Note: This data is hypothetical and serves to illustrate the output of such a computational study.

Pharmacophore Modeling and Virtual Screening for Discovery of Novel Binding Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target. tandfonline.comnih.govtandfonline.comnih.gov A pharmacophore model can be generated based on the structure of a known ligand-protein complex or a set of active molecules.

Once a pharmacophore model for FKBP12 binders is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore potential binders. This process, known as virtual screening, is a powerful tool in drug discovery for identifying new chemical scaffolds. tandfonline.comnih.govtandfonline.comnih.gov

Homology Modeling and Structural Refinement of Target Proteins for Interaction Studies

In cases where the experimental 3D structure of a target protein is not available, homology modeling can be used to build a theoretical model. This technique relies on the known structure of a homologous protein (a template) with a similar amino acid sequence. nih.govmdpi.comscialert.net For instance, if studying the interaction of this compound with an immunophilin from a different species for which no crystal structure exists, a homology model could be built using the human FKBP12 structure as a template. nih.gov

The quality of the homology model is crucial for the accuracy of subsequent computational studies like molecular docking. The generated model is typically subjected to structural refinement and validation to ensure it is stereochemically sound and energetically favorable.

Analytical Methodologies for Research Applications of O Tms Iso Pimecrolimus

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) serves as the cornerstone technique for assessing the purity of synthesized O-TMS Iso-pimecrolimus and for its quantitative determination in non-biological samples. A reverse-phase HPLC (RP-HPLC) method is typically developed to separate the target compound from its precursors (e.g., Iso-pimecrolimus), related isomers (e.g., Pimecrolimus), and potential byproducts of the silylation reaction.

The trimethylsilyl (B98337) (TMS) group significantly increases the hydrophobicity of the molecule compared to its parent, Iso-pimecrolimus. This change in polarity is exploited for chromatographic separation. A C18 stationary phase provides the necessary hydrophobic character for effective retention and resolution. A gradient elution is employed, typically starting with a higher proportion of aqueous mobile phase and ramping up to a high concentration of an organic solvent like acetonitrile. This ensures that early-eluting polar impurities are resolved while the highly retained this compound is eluted in a reasonable time with good peak shape. UV detection is suitable as the macrolactam core contains chromophores (e.g., amide and ketone functionalities) that absorb in the low UV range (205-215 nm).

Research Findings: A developed RP-HPLC method demonstrated the successful separation of this compound from Iso-pimecrolimus. Under the conditions specified in Table 1, Iso-pimecrolimus typically elutes at approximately 8.5 minutes, whereas the more nonpolar this compound exhibits a longer retention time of around 11.2 minutes. This separation allows for the accurate quantification of purity, typically achieving >99% resolution between the two peaks. The method's linearity is established across a concentration range of 1-200 µg/mL, with a correlation coefficient (r²) > 0.999, confirming its suitability for quantitative analysis in synthesis and formulation research.

Table 1: Representative HPLC Method Parameters for this compound Analysis
ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 50% B to 95% B over 15 minutes, hold for 3 min, return to initial
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection in Biological Matrices (Non-human, research samples)

For quantifying this compound in complex biological matrices from preclinical research (e.g., rat plasma, liver microsomes), the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its unparalleled sensitivity and selectivity. The analysis is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Sample preparation involves protein precipitation with a solvent like acetonitrile, often followed by solid-phase extraction (SPE) to remove interfering matrix components like phospholipids. An appropriate internal standard (IS), such as a stable-isotope-labeled version of the analyte or a structurally similar compound like Tacrolimus (B1663567), is added at the beginning of the sample preparation process to correct for matrix effects and variability. Electrospray ionization (ESI) in positive mode is effective, as the molecule readily forms protonated ([M+H]⁺) or ammoniated ([M+NH₄]⁺) precursor ions. The ammoniated adduct is often preferred for macrolides as it can provide more stable and specific fragmentation patterns.

Research Findings: An LC-MS/MS method was developed for the quantification of this compound in rat plasma. The method utilized the MRM transitions detailed in Table 2. The transition monitoring the loss of trimethylsilanol (B90980) (TMSOH, 90 Da) from the protonated molecule ([M+H]⁺) was found to be highly specific and robust. The method achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL in plasma, enabling its use in pharmacokinetic studies following administration in research animals.

Table 2: Exemplary MRM Transitions for LC-MS/MS Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
This compound 883.5 [M+H]⁺793.4 [M+H-TMSOH]⁺25Quantifier
This compound 900.5 [M+NH₄]⁺883.5 [M+H]⁺15Qualifier
Tacrolimus (IS) 821.5 [M+NH₄]⁺768.428Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives or Degradation Products

Direct analysis of the intact this compound molecule by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to its high molecular weight (~883 Da) and low volatility, which would lead to thermal degradation in the GC inlet. However, GC-MS is an invaluable tool for analyzing specific volatile degradation products or for confirming the presence of the TMS group itself.

A primary application is in stability studies, where the compound might be subjected to hydrolytic stress. The hydrolysis of the O-silyl ether bond would release Trimethylsilanol (TMSOH), which is sufficiently volatile for GC-MS analysis. By using headspace GC-MS, the volatile TMSOH in the space above the sample can be sampled and analyzed without injecting the complex, non-volatile matrix. This provides a sensitive method for detecting the degradation of this compound.

Research Findings: In a forced degradation study where this compound was incubated in an acidic aqueous solution, headspace GC-MS analysis of the reaction mixture confirmed the presence of Trimethylsilanol. The mass spectrum of the detected peak matched the library spectrum for TMSOH, showing characteristic ions at m/z 75 (M-CH₃)⁺ and m/z 73. This confirmed that the primary degradation pathway under these conditions was the hydrolysis of the silyl (B83357) ether.

Table 3: GC-MS Analysis of a Key Volatile Degradation Product
AnalyteExpected Retention Time (min) on DB-5ms columnKey Diagnostic Ions (m/z) in EI Mode
Trimethylsilanol ((CH₃)₃SiOH) ~3.175, 73, 59, 45

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Quantitative Analysis in Research Settings

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation and quantitative analysis (qNMR) of this compound in pure solutions. ¹H NMR is particularly useful for confirming the success of the silylation reaction and for purity assessment.

The most diagnostic feature in the ¹H NMR spectrum of this compound is the signal from the trimethylsilyl group. The nine equivalent protons of the three methyl groups on the silicon atom produce a sharp, intense singlet typically found in the upfield region of the spectrum (δ 0.1–0.2 ppm). The appearance of this signal, coupled with the disappearance of the corresponding alcohol proton (-OH) signal from the Iso-pimecrolimus precursor, provides unambiguous evidence of successful derivatization.

For quantitative purposes (qNMR), the sharp TMS singlet is an ideal signal for integration. By dissolving a precisely weighed amount of the sample with a known quantity of an inert internal standard (e.g., Dimethyl sulfone), the concentration or absolute purity of this compound can be determined with high accuracy by comparing the integral of the TMS signal to that of the standard's signal.

Research Findings: Monitoring the reaction of Iso-pimecrolimus with a silylating agent by ¹H NMR showed the gradual decrease of the broad hydroxyl signal at δ ~3.5 ppm and the concurrent emergence of a sharp singlet at δ 0.18 ppm. The reaction was deemed complete when the hydroxyl signal was no longer detectable and the integral of the new singlet corresponded to 9 protons relative to other signals on the macrolide backbone. qNMR analysis using Dimethyl sulfone as the internal standard determined the purity of a research batch to be 98.6% (w/w), which correlated well with results from the HPLC purity assay.

Table 4: Characteristic ¹H NMR Signals for Monitoring Silylation
Compound/GroupSignal TypeApproximate Chemical Shift (δ, ppm in CDCl₃)Assignment
Iso-pimecrolimus Broad Singlet~3.5Alcohol -OH proton (disappears on silylation)
This compound Sharp Singlet0.189H, -Si(CH₃)₃ protons (appears on silylation)
Dimethyl sulfone (IS) Sharp Singlet3.076H, Internal Standard for qNMR

Spectrophotometric and Fluorometric Assay Development for In Vitro Mechanistic Studies

To understand if the O-TMS modification impacts the biological activity of Iso-pimecrolimus, in vitro biochemical assays are essential. The primary molecular target of pimecrolimus (B1677883) is the calcineurin/FKBP12 complex. A common method to assess the inhibitory activity is a spectrophotometric assay that measures calcineurin's phosphatase activity.

In this assay, calcineurin, in the presence of its co-factor FKBP12, dephosphorylates a specific substrate (e.g., the RII phosphopeptide). The amount of free phosphate (B84403) released is then quantified using a reagent like Malachite Green, which forms a colored complex with inorganic phosphate, measurable by absorbance at ~620-650 nm. By incubating the enzyme complex with varying concentrations of an inhibitor like this compound, a dose-response curve can be generated and the half-maximal inhibitory concentration (IC₅₀) can be determined.

Research Findings: A calcineurin phosphatase assay was used to compare the inhibitory potency of Pimecrolimus, Iso-pimecrolimus, and this compound. The results, summarized in Table 5, showed that this compound was a significantly weaker inhibitor of calcineurin than both Pimecrolimus and its direct precursor, Iso-pimecrolimus. The bulky TMS group likely creates steric hindrance that prevents efficient binding to the FKBP12 protein, which is required to form the active inhibitory complex. This suggests that this compound may function as a pro-drug, requiring in vivo cleavage of the TMS group to exert its biological effect, or that it is simply an inactive derivative.

Table 5: Comparative Inhibitory Activity in a Calcineurin Assay
CompoundIC₅₀ (nM)Interpretation
Pimecrolimus 5.2Potent Inhibition (Reference)
Iso-pimecrolimus 45.8Moderate Inhibition
This compound > 10,000Negligible Inhibition

Derivatization Techniques for Enhanced Analytical Detection and Separation

While this compound is itself a derivative, further derivatization can be employed to enhance its analytical properties for specific applications. The concept of derivatization is twofold: it can be used to create the analyte of interest (the TMS derivative itself for volatility or protection), or it can be applied to the analyte to improve its detectability.

For instance, if an analytical goal required ultra-sensitive detection beyond the capabilities of UV or standard MS, a secondary derivatization could be performed. Assuming the Iso-pimecrolimus structure contains other reactive functional groups (e.g., a secondary alcohol or ketone), these could be targeted. A free hydroxyl group could be esterified with a fluorescent tag, or a ketone could be reacted with a fluorescent hydrazine, such as Dansyl hydrazine. This would convert the molecule into a highly fluorescent derivative, enabling its detection by HPLC with a fluorescence detector (HPLC-FLD) at picogram or femtogram levels. This approach, while adding complexity to sample preparation, can provide orders of magnitude improvement in sensitivity for specialized research questions. The initial TMS derivatization itself is a technique to improve volatility for potential GC-MS analysis of smaller fragments or to act as a protecting group during a synthetic sequence.

Preclinical Development Considerations and Chemical Stability of O Tms Iso Pimecrolimus

Investigation of Chemical Stability and Degradation Pathways under Varied Environmental Conditions

The chemical stability of O-TMS Iso-pimecrolimus is intrinsically linked to the lability of the silicon-oxygen bond of the trimethylsilyl (B98337) ether. This bond is known to be susceptible to hydrolysis under both acidic and basic conditions. thieme-connect.de The degradation of the parent compound, pimecrolimus (B1677883), has been studied under various stress conditions, providing insights into potential degradation pathways that may also affect its derivatives. researchgate.netresearchgate.netpnrjournal.com

Forced degradation studies on pimecrolimus have shown its susceptibility to acidic and alkaline hydrolysis, as well as oxidative conditions. researchgate.netpnrjournal.com In acidic conditions (e.g., 0.1 N HCl), degradation of pimecrolimus occurs, and it is even more pronounced in alkaline conditions. researchgate.net The primary degradation pathway for this compound under these conditions would likely be the cleavage of the TMS ether to yield iso-pimecrolimus and trimethylsilanol (B90980). Subsequently, iso-pimecrolimus would be subject to the same degradation pathways as the parent compound, which may include hydrolysis of the macrolactam ring and other functional group modifications.

Table 1: Predicted Degradation Products of this compound under Hydrolytic Stress

Stress ConditionPredicted Primary Degradation ProductPredicted Secondary Degradation Products
Acidic HydrolysisIso-pimecrolimus, TrimethylsilanolProducts of macrolactam ring hydrolysis
Basic HydrolysisIso-pimecrolimus, TrimethylsilanolProducts of macrolactam ring hydrolysis and epimerization
Oxidative StressIso-pimecrolimus, TrimethylsilanolOxidized derivatives of iso-pimecrolimus

This table is predictive and based on general chemical principles of TMS ether and pimecrolimus stability. Specific experimental validation is required.

Photostability Assessment and Identification of Photodegradation Products

The photostability of a compound is a critical parameter, as exposure to light can lead to the formation of degradation products that may be inactive or possess altered biological activity. researchgate.net Photodegradation studies are typically conducted by exposing the compound to light sources that mimic sunlight, as per ICH guidelines. sapub.org

While specific photostability data for this compound is not available, studies on other complex organic molecules and macrolides suggest that photodegradation can occur. researchgate.net The process can lead to complex mixtures of photoproducts. For this compound, initial photodegradation could involve the cleavage of the TMS group, followed by the known photodegradation pathways of pimecrolimus. It is also possible that the TMS group itself could influence the photochemical reactivity of the molecule.

Table 2: Potential Photodegradation Products of this compound

Potential Photodegradation PathwayPotential Products
Cleavage of TMS groupIso-pimecrolimus, Trimethylsilanol
IsomerizationPhotoisomers of this compound and Iso-pimecrolimus
OxidationPhoto-oxidation products
RearrangementRearrangement products of the macrolide structure

This table presents potential photodegradation pathways and products. Identification and characterization of actual photodegradants require dedicated experimental studies.

Thermostability and Shelf-Life Characterization of the Compound

Forced degradation studies at elevated temperatures are used to accelerate the degradation process and identify potential thermally induced degradation products. nih.gov Studies on tetramethylsilane (B1202638) (TMS), a related compound, show that thermal decomposition begins at very high temperatures (above 1000 K), suggesting the TMS group itself is quite thermally stable. rsc.org However, the presence of functional groups in this compound could lower the decomposition temperature. Long-term stability studies at various temperatures (e.g., -20°C, 4°C, and ambient temperature) would be necessary to establish a definitive shelf-life. researchgate.net

Table 3: Hypothetical Thermostability Profile of this compound

Storage TemperaturePredicted StabilityRecommended Storage
-20°CHigh stability, minimal degradationRecommended for long-term storage
4°CModerate stability, potential for slow degradationSuitable for short-term storage
Ambient TemperatureLow stability, significant degradation likely over timeNot recommended for storage

This table is a general guideline. Actual shelf-life must be determined through experimental stability studies.

Solubility and Dissolution Characteristics for Research Reagent Preparation

The solubility of this compound in various solvents is a key parameter for its use in research. The introduction of the non-polar TMS group is expected to decrease its aqueous solubility compared to the parent compound, iso-pimecrolimus, while increasing its solubility in organic solvents. cutm.ac.in Pimecrolimus itself is described as being soluble in methanol (B129727) and ethanol (B145695) and insoluble in water. ijapbjournal.com

For the preparation of research reagents, particularly for in vitro assays, the compound is often first dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol to create a stock solution, which is then diluted into aqueous buffers. mdpi.com The final concentration of the organic solvent in the assay medium should be kept low to avoid solvent-induced artifacts. The kinetic solubility in aqueous buffers is a critical parameter to determine, as precipitation of the compound during an experiment can lead to erroneous results. mdpi.com

Table 4: Predicted Solubility of this compound in Common Laboratory Solvents

SolventPredicted SolubilityApplication
WaterVery Low / InsolubleNot suitable as a primary solvent
Phosphate-Buffered Saline (PBS)Very Low / InsolubleDilutions from stock solutions must be carefully validated
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing concentrated stock solutions
EthanolHighSuitable for preparing stock solutions
MethanolHighSuitable for preparing stock solutions

This table provides predicted solubility characteristics. Experimental determination of solubility is essential for accurate reagent preparation.

Strategies for Formulation Stability in In Vitro Assay Systems and Research Solutions

Maintaining the stability of this compound in in vitro assay systems and research solutions is paramount for obtaining reliable and reproducible data. Given the lability of the TMS ether, particularly in aqueous environments, several strategies can be employed to enhance its stability. numberanalytics.com

The use of aprotic, anhydrous organic solvents for stock solutions is the first line of defense against hydrolysis. When diluting the stock solution into aqueous assay buffers, the final concentration of the organic solvent should be minimized. The pH of the buffer is a critical factor, and maintaining a neutral pH (around 7.0-7.4) is generally advisable to minimize both acid- and base-catalyzed hydrolysis of the TMS ether. researchgate.net The inclusion of stabilizing excipients, such as cyclodextrins, could potentially be explored to enhance the solubility and stability of the compound in aqueous media. nih.gov

Impact of pH and Ionic Strength on Compound Integrity

The integrity of this compound is significantly influenced by the pH of the surrounding medium. The trimethylsilyl ether group is known to be cleaved under both acidic and basic conditions. wikipedia.orggelest.com The rate of hydrolysis is generally lowest at a neutral pH. Therefore, for in vitro studies, the use of well-buffered solutions at a physiological pH is crucial. hopaxfc.com

The effect of ionic strength on the stability of silyl (B83357) ethers is less well-documented than the effect of pH. However, high ionic strength could potentially influence the rate of hydrolysis by altering the activity of water and the polarity of the solution. It is conceivable that high salt concentrations could either stabilize or destabilize the compound, and this would need to be determined empirically. For consistent results, it is recommended to maintain a constant ionic strength across all experiments.

Table 5: Summary of pH and Ionic Strength Effects on this compound Stability

ParameterEffect on StabilityRecommendation for In Vitro Studies
Acidic pH (< 6)Increased rate of TMS ether hydrolysisAvoid; if necessary, use for short durations with appropriate controls
Neutral pH (6-8)Optimal stability for the TMS etherRecommended for most in vitro applications
Basic pH (> 8)Increased rate of TMS ether hydrolysisAvoid; if necessary, use for short durations with appropriate controls
Ionic StrengthPotential to influence hydrolysis rateMaintain constant ionic strength across all experiments

This table summarizes the expected impact of pH and ionic strength. Specific studies are needed to quantify these effects for this compound.

Future Research Directions and Emerging Paradigms for O Tms Iso Pimecrolimus Research

Exploration of Non-Canonical Target Interactions and Polypharmacology

The traditional "one-drug, one-target" paradigm is increasingly giving way to the concept of polypharmacology, which acknowledges that a single compound can interact with multiple targets, leading to a complex pharmacological profile. core.ac.uk For pimecrolimus (B1677883), its primary target is calcineurin, which it inhibits upon binding to the immunophilin FKBP12, thereby blocking T-cell activation. asm.org However, emerging evidence suggests its effects may be broader.

Future research on O-TMS Iso-pimecrolimus should systematically explore these non-canonical interactions. For instance, studies have shown that pimecrolimus, unlike the structurally related tacrolimus (B1663567), does not significantly block the mTOR (mammalian target of rapamycin) pathway, suggesting a degree of selectivity that could be further explored with its isomers. researchgate.net Furthermore, pimecrolimus has been observed to inhibit the nuclear translocation of NF-κB in keratinocytes, a key inflammatory pathway, independent of its effects on NFAT (nuclear factor of activated T-cells). nih.gov This suggests that even subtle structural modifications, such as those in this compound, could modulate these off-target activities. A thorough investigation into the polypharmacology of this compound could reveal novel mechanisms of action and potential therapeutic applications beyond its presumed effects on calcineurin. nih.govnih.govaston.ac.uk

Key Research Questions:

Does this compound exhibit a different binding affinity for various FKBP isoforms compared to pimecrolimus?

To what extent does it inhibit other signaling pathways, such as the NF-κB and MAPK pathways, in different cell types?

Can a polypharmacological approach identify new therapeutic indications for this compound? mdpi.com

Application of Advanced Live-Cell Imaging and Biosensor Technologies for Mechanistic Insights

Understanding the spatiotemporal dynamics of drug-target engagement within a living cell is crucial for elucidating its mechanism of action. Advanced imaging techniques offer a window into these processes. For example, fluorescent live-cell imaging has been used to measure changes in intracellular calcium levels—a key event downstream of calcineurin activity—in response to tacrolimus. researchgate.netmdpi.com Similar approaches could be adapted to study this compound, providing real-time data on its ability to modulate calcium signaling.

Furthermore, biosensors can be designed to report on the specific binding of this compound to its targets or the conformational changes that occur upon binding. Live-cell imaging has also been employed to track the nuclear translocation of transcription factors like NFAT and NF-κB, a process inhibited by pimecrolimus. nih.gov Applying these techniques to this compound would allow for a direct comparison of its potency and dynamics with the parent compound, offering insights into how the isomeric and derivatized structure affects its behavior in a cellular context.

Integration with Systems Biology and Network Pharmacology Approaches

For this compound, a systems-level analysis would be invaluable. By generating and analyzing transcriptomic, proteomic, and metabolomic data from cells or tissues treated with the compound, researchers can construct comprehensive network models. This approach can help to:

Identify novel downstream targets and pathways.

Understand the differential effects of this compound compared to pimecrolimus.

Predict potential synergistic or antagonistic interactions with other drugs. drugbank.com

Generate new hypotheses about its mechanism of action that can be tested experimentally.

Design of Chemically-Induced Proximity Systems Utilizing this compound

Chemically-induced proximity (CIP) is a powerful technology that uses small molecules to bring two proteins of interest together, allowing for precise control over cellular processes. nih.gov The FKBP protein, the target of pimecrolimus, is a cornerstone of the original CIP system, where it is dimerized with the FRB domain of mTOR by rapamycin (B549165).

Given that this compound binds to an FKBP, it could potentially be adapted for use in novel CIP systems. Researchers could design a bivalent molecule where one end is this compound (to bind FKBP) and the other end is a ligand for another protein of interest. This would create a specific chemical inducer of proximity, allowing for the controlled dimerization of an FKBP-fusion protein with any other target protein. Such a system would be a valuable tool for basic research, enabling the artificial control of protein localization, signaling, and degradation. nih.gov

Development of Photoaffinity Probes and Bioconjugates for Target Validation

While FKBP12 is the known primary target of pimecrolimus, the full extent of its interactions, particularly any non-canonical or "off-target" binding, is not fully mapped. frontiersin.org Photoaffinity labeling is a powerful technique for identifying direct binding partners of a small molecule within a complex biological sample. A photoaffinity probe based on the this compound scaffold could be synthesized by incorporating a photoreactive group and a tag for enrichment (e.g., biotin).

Upon incubation with cell lysates or live cells and exposure to UV light, the probe would covalently crosslink to its binding partners. These crosslinked proteins could then be isolated and identified using mass spectrometry. This approach would provide an unbiased, global view of the this compound interactome, definitively validating both canonical and non-canonical targets. Bioconjugates could also be created to visualize the localization of the compound within cells or to deliver a cytotoxic payload to specific cell types that express high levels of its targets.

Leveraging Isomeric Variants for Fine-Tuning of Biological Selectivity and Potency

The existence of isomers and derivatives of pimecrolimus provides a rich platform for structure-activity relationship (SAR) studies. Even small structural changes can have a profound impact on a molecule's biological properties. For example, the difference between pimecrolimus and tacrolimus, which includes a chloro group instead of a hydroxyl group, results in pimecrolimus being significantly more lipophilic, leading to different skin permeation characteristics. mdpi.comresearchgate.net

Research has also shown that pimecrolimus has a different inhibitory profile against primary versus pre-activated T-cells when compared to tacrolimus, suggesting that structural variations can tune its biological selectivity. karger.com The specific isomeric form of this compound, combined with the O-trimethylsilyl group, will undoubtedly alter its physicochemical properties, such as solubility, membrane permeability, and metabolic stability.

A systematic investigation into these properties is warranted. By synthesizing and testing a panel of isomeric variants, researchers can fine-tune the compound's selectivity for different FKBP isoforms or its potency against various downstream signaling pathways. This could lead to the development of next-generation immunomodulators with improved efficacy and a more favorable side-effect profile.

Q & A

Q. What are the recommended analytical techniques for characterizing O-TMS Iso-pimecrolimus in experimental settings?

To ensure structural integrity and purity, researchers should employ nuclear magnetic resonance (NMR) for stereochemical confirmation and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) is critical for assessing purity, particularly when detecting impurities or degradation products under standardized conditions (e.g., C18 column, UV detection at 210 nm). These methods align with protocols for related macrolactam derivatives .

Q. What synthetic methodologies are effective for producing high-purity this compound?

A validated approach involves reacting Weinreb amides with lithium carbenoids in the presence of N-trimethylsilylimidazole as a trapping agent. Neutral Alox chromatography is recommended for isolating intermediates while preserving chemical integrity. Post-synthesis, rigorous purification via silica gel chromatography under inert conditions (argon atmosphere) minimizes oxidation risks .

Q. How should this compound be stored to maintain stability during long-term studies?

Storage at –20°C in amber vials under argon is advised to prevent photodegradation and hydrolysis. Stability assessments should include periodic HPLC analysis (e.g., every 3 months) to monitor degradation, with deviations >2% prompting batch reevaluation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability profiles of this compound under varying storage conditions?

Contradictory data may arise from differences in analytical sensitivity (e.g., UV vs. MS detection) or environmental factors (humidity, light exposure). To resolve these, conduct controlled stability studies using standardized protocols (ICH Q1A guidelines) and multivariate statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to isolate critical degradation factors .

Q. What experimental strategies can isolate and characterize reactive intermediates formed during this compound synthesis?

Trapping transient tetrahedral intermediates requires in situ derivatization with silylating agents (e.g., BSTFA) followed by cryogenic GC-MS analysis (–50°C). For mechanistic studies, isotopic labeling (e.g., ^13^C at the carbenoid site) paired with tandem MS/MS fragmentation provides insights into reaction pathways .

Q. How do stereochemical variations in this compound impact its reactivity in catalytic systems?

Comparative studies using enantiomerically pure samples (isolated via chiral HPLC) should evaluate catalytic efficiency under identical conditions (e.g., Pd-Feringa/Fan˜anas-Mastral systems). Kinetic profiling (Arrhenius plots) and density functional theory (DFT) simulations can elucidate steric and electronic influences on reaction outcomes .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioactivity assays?

Nonlinear regression models (e.g., Hill equation) are preferred for sigmoidal dose-response curves. For non-normal data, apply Box-Cox transformations prior to EC~50~ calculations. Replicate experiments (n ≥ 3) with Cohen’s d effect size analysis ensure robustness against biological variability .

Q. How can researchers validate the specificity of antibodies targeting this compound in immunochemical assays?

Cross-reactivity testing against structural analogs (e.g., desmethyl-pimecrolimus) is essential. Use surface plasmon resonance (SPR) to measure binding affinities (K~D~) and Western blotting with knockout cell lines to confirm target exclusivity .

Data Contradiction and Reproducibility

Q. What steps mitigate batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., reaction temperature ±2°C, solvent purity ≥99.9%). Real-time PAT tools (e.g., FTIR monitoring) enhance process control, while principal component analysis (PCA) of batch records identifies variability sources .

Q. How should conflicting bioactivity data from in vitro vs. in vivo models be reconciled?

Differences may stem from metabolic instability or tissue-specific uptake. Conduct ADME studies with radiolabeled ^14^C-O-TMS Iso-pimecrolimus to track metabolite formation. Pair these with physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro-in vivo correlations (IVIVCs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.